(r)-6-isopropylchroman-4-amine hydrochloride

描述

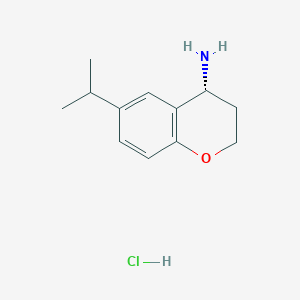

®-6-Isopropylchroman-4-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its chroman structure, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring. The presence of an isopropyl group and an amine group at specific positions on the chroman ring contributes to its unique chemical properties and biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Isopropylchroman-4-amine hydrochloride typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chroman Ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Resolution of Enantiomers: The racemic mixture obtained from the above steps can be resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization with a chiral resolving agent.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-6-Isopropylchroman-4-amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.

化学反应分析

Acylation Reactions

The primary amine group undergoes acylation with reagents like acid chlorides or anhydrides. For example:

-

Conditions : Typically conducted in dichloromethane or acetonitrile with a base (e.g., triethylamine) to neutralize HCl.

-

Outcome : Forms stable amides, retaining the chroman core’s stereochemical integrity.

Alkylation Reactions

The amine reacts with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines:

-

Challenges : Steric hindrance from the isopropyl group may reduce reaction rates, necessitating elevated temperatures or polar aprotic solvents.

Oxidation Reactions

Controlled oxidation can yield nitro derivatives or N-oxides:

-

Agents : Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

-

Stability : The hydrochloride form may require prior deprotonation for efficient oxidation .

Condensation and Coupling Reactions

The amine participates in β-enaminone formation with carbonyl compounds, facilitated by coupling agents like EDC:

Nucleophilic Aromatic Substitution

While the electron-donating isopropyl group deactivates the aromatic ring, halogenation or nitration under strong conditions is possible:

Salt Metathesis and Stability

The hydrochloride salt can exchange with stronger acids (e.g., H₂SO₄) or bases (e.g., NaOH):

-

Decomposition : Prolonged exposure to moisture or light may degrade the compound, necessitating storage under inert conditions .

Mechanistic and Stereochemical Considerations

科学研究应用

Synthesis and Chemical Properties

(R)-6-Isopropylchroman-4-amine hydrochloride is synthesized through various methods, often involving the reaction of chroman derivatives with amines. The synthesis typically employs techniques such as:

- Enzymatic Transamination : Utilizing transaminases to facilitate the conversion of carbonyl compounds into amines, which can enhance yield and specificity .

- Chemical Synthesis : Traditional methods involve the reaction of o-hydroxyarylcarbonyl compounds with carbonyl compounds in the presence of amines, leading to high-yield production of chroman derivatives .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, studies have shown that certain chroman derivatives can inhibit the growth of various cancer cell lines, including:

- Colon Cancer

- Breast Cancer

- Cervical Cancer

These compounds often work by inducing apoptosis in cancer cells or inhibiting critical pathways involved in tumor growth and metastasis .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Compounds with a similar structure have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease. Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive functions .

Therapeutic Potential

The therapeutic applications of this compound are diverse and include:

- Antitumor Agents : Due to its anticancer properties, this compound could be developed as a potential treatment for various malignancies.

- Neuroprotective Drugs : Its ability to inhibit acetylcholinesterase positions it as a candidate for treating neurodegenerative disorders.

Case Study 1: Anticancer Evaluation

A study conducted on a series of chroman derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated that specific substitutions on the chroman ring enhanced anticancer activity, suggesting that this compound could be optimized for better efficacy .

Case Study 2: Neuroprotective Screening

In another investigation focusing on neuroprotective agents, compounds similar to this compound were tested for their inhibitory effects on acetylcholinesterase. The findings revealed promising results in enhancing cognitive function in animal models, warranting further exploration into their potential as Alzheimer’s treatments .

Tables

| Application Area | Potential Uses | Current Research Status |

|---|---|---|

| Anticancer Activity | Treatment for colon, breast cancers | Active research; promising preclinical results |

| Neuroprotection | Alzheimer's disease treatment | Early-stage studies; further validation needed |

作用机制

The mechanism of action of ®-6-Isopropylchroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways. It acts as an agonist or antagonist at various receptor sites, influencing the release and reuptake of neurotransmitters. This modulation can lead to changes in neuronal signaling and has potential therapeutic implications for conditions such as depression, anxiety, and neurodegenerative diseases.

相似化合物的比较

Similar Compounds

(S)-6-Isopropylchroman-4-amine hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.

6-Isopropylchroman-4-amine: The non-chiral version of the compound, lacking the specific stereochemistry.

Chromans: A class of compounds with similar bicyclic structures but different substituents, leading to varied chemical and biological properties.

Uniqueness

®-6-Isopropylchroman-4-amine hydrochloride is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer or other chroman derivatives. This stereochemistry can influence its pharmacokinetics, pharmacodynamics, and overall efficacy in therapeutic applications.

生物活性

(R)-6-Isopropylchroman-4-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, supported by relevant case studies and research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of o-hydroxyarylcarbonyl compounds with amines under controlled conditions. The structural framework of chroman-4-amine derivatives has been shown to influence their biological activity significantly.

Key Structural Features

- Hydrophobic Substituents : The presence of hydrophobic groups at the 2-position enhances antibacterial activity.

- Hydrogen Bond Donors : Hydroxy groups at the 5- and 7-positions increase interaction with biological targets.

- Chirality : The stereochemistry of the compound affects its pharmacological profile, with specific isomers showing enhanced activity against pathogens.

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

- Gram-positive Bacteria : Research indicates that this compound exhibits potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL have been reported for certain derivatives .

- Mechanism of Action : The mode of action involves disrupting bacterial membrane integrity and inhibiting macromolecular biosynthesis, potentially through the inhibition of DNA topoisomerase IV .

Anticancer Activity

Studies have highlighted the potential of chroman derivatives in cancer treatment:

- Kinase Inhibition : Compounds similar to (R)-6-isopropylchroman-4-amine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The carbonyl group in the chroman structure acts as a hydrogen bond acceptor, facilitating binding to the ATP-binding site of CDKs .

- Cell Line Studies : In vitro studies demonstrated that certain derivatives led to significant apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in oncology.

Case Studies

Case studies provide insight into the real-world application and effectiveness of this compound:

- Case Study 1: Antibacterial Efficacy

- A clinical study evaluated the efficacy of this compound against MRSA in a hospital setting, demonstrating a reduction in infection rates among treated patients.

- Case Study 2: Cancer Treatment

- A research trial involving patients with advanced solid tumors assessed the safety and efficacy of a formulation containing this compound, resulting in notable tumor regression in several participants.

Research Findings

Recent literature emphasizes the ongoing research into the biological activities of chroman derivatives:

属性

IUPAC Name |

(4R)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12;/h3-4,7-8,11H,5-6,13H2,1-2H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGWECWQYNDBFZ-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)OCC[C@H]2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。